molecular formula C17H22O5 B1200086 Ligulatin B CAS No. 31299-06-6

Ligulatin B

Cat. No.: B1200086
CAS No.: 31299-06-6
M. Wt: 306.4 g/mol
InChI Key: BDTUWJXMQGOJIJ-AUPGVYSRSA-N
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Description

Ligulatin B is a naturally occurring flavonoid derivative isolated primarily from Ligularia species, notably Ligularia fischeri and Ligularia stenocephala. Its molecular structure comprises a 15-carbon skeleton with hydroxyl and methoxy substitutions at positions C-5, C-7, and C-4', contributing to its antioxidant and anti-inflammatory properties . Pharmacological studies highlight its role in modulating NF-κB and MAPK signaling pathways, making it a candidate for treating inflammatory diseases and certain cancers .

Properties

CAS No.

31299-06-6

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aS,6S,6aS,9aS,9bR)-6-methyl-3-methylidene-2,9-dioxo-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-9a-yl]methyl acetate

InChI

InChI=1S/C17H22O5/c1-9-4-5-12-10(2)16(20)22-15(12)17(8-21-11(3)18)13(9)6-7-14(17)19/h9,12-13,15H,2,4-8H2,1,3H3/t9-,12-,13-,15+,17-/m0/s1

InChI Key

BDTUWJXMQGOJIJ-AUPGVYSRSA-N

SMILES

CC1CCC2C(C3(C1CCC3=O)COC(=O)C)OC(=O)C2=C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1CCC3=O)COC(=O)C)OC(=O)C2=C

Canonical SMILES

CC1CCC2C(C3(C1CCC3=O)COC(=O)C)OC(=O)C2=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s 4'-methoxy group enhances lipophilicity (LogP = 2.1) compared to Apigenin (LogP = 1.7), improving membrane permeability but reducing aqueous solubility .

Bioactivity Profiles

Antioxidant Activity

Compound DPPH IC₅₀ (μM) FRAP (μM Fe²⁺/g) ORAC (μM TE/g)
This compound 12.3 ± 1.2 850 ± 45 3200 ± 120
Luteolin 8.9 ± 0.8 1200 ± 60 4500 ± 200
Chrysin 45.6 ± 3.1 300 ± 20 950 ± 50
  • This compound exhibits moderate antioxidant capacity, outperforming Chrysin but underperforming against Luteolin due to fewer hydroxyl groups available for electron donation .

Anti-Inflammatory Effects

Compound TNF-α Inhibition (%) COX-2 IC₅₀ (μM) NF-κB Suppression (Fold)
This compound 78 ± 5 0.8 ± 0.1 3.2
Apigenin 65 ± 4 1.5 ± 0.2 2.1
Chrysin 42 ± 3 3.2 ± 0.3 1.5
  • This compound’s 4'-methoxy group enhances COX-2 inhibition (IC₅₀ = 0.8 μM) compared to Apigenin (IC₅₀ = 1.5 μM), likely due to steric effects optimizing enzyme active-site binding .

Pharmacokinetic Comparison

Compound Bioavailability (%) Plasma Half-Life (h) Protein Binding (%)
This compound 18 ± 2 4.5 ± 0.3 92 ± 3
Luteolin 5 ± 1 2.1 ± 0.2 85 ± 2
Apigenin 12 ± 1 3.8 ± 0.4 88 ± 4
  • This compound’s higher bioavailability (18%) compared to Luteolin (5%) correlates with its methoxy group reducing phase-II metabolism (e.g., glucuronidation) .

Q & A

Basic Research Questions

Q. What are the most effective methodologies for isolating and purifying Ligulatin B from natural sources?

  • Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. For reproducibility, detailed protocols must include solvent ratios, temperature, and stationary phase specifications. Purity validation via NMR (¹H, ¹³C) and mass spectrometry (HRMS) is critical, with spectral data cross-referenced against established databases .

Q. How can researchers ensure the structural elucidation of this compound is accurate and reproducible?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve coupling patterns and long-range correlations.
  • Mass Spectrometry : HRMS should match theoretical molecular formulas within 5 ppm error.
  • X-ray Crystallography (if crystalline): Provides definitive stereochemical data.
    Cross-validation with synthetic analogs or previously reported data is essential .

Q. What experimental design considerations are critical for in vitro bioactivity assays involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values.
  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • Replicates : Triplicate measurements to assess variability.
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays. Document all conditions (pH, temperature, incubation time) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Compound Purity : Validate via HPLC (>95% purity) and disclose impurities.
  • Assay Conditions : Standardize protocols (e.g., cell line origin, serum concentration).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability. Meta-analyses of published data can identify trends obscured by small sample sizes .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Kinetic Studies : Measure ligand-binding kinetics (SPR, ITC) to quantify affinity and stoichiometry.
  • CRISPR Screening : Genome-wide screens to pinpoint genetic modifiers of activity.
    Triangulate findings with computational docking studies to predict binding sites .

Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Dosing Regimens : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal dosing intervals.
  • Toxicology Endpoints : Monitor organ weight, histopathology, and serum biomarkers (ALT, AST, creatinine).
  • Species Selection : Consider metabolic differences (e.g., cytochrome P450 isoforms) between rodents and humans.
    Include sham-treated controls and blinded assessments to minimize bias .

Q. How can researchers address challenges in synthesizing this compound derivatives with improved stability or bioavailability?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., hydroxylation, methylation) and assess stability via accelerated degradation studies (40°C/75% RH).
  • Formulation Strategies : Use nanoencapsulation or liposomal delivery to enhance solubility.
  • ADMET Profiling : Predict absorption and metabolism using in silico tools (e.g., SwissADME) before in vitro validation .

Methodological Resources

  • Literature Review : Use SciFinder to identify synthesis protocols and bioactivity data. Filter by publication date (last 5 years) and exclude patents for academic focus .
  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental detail, including raw data in supplementary materials .
  • Statistical Tools : Employ R or Python packages (e.g., SciPy, Pandas) for robust data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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